N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
CAS No.: 1251686-61-9
Cat. No.: VC6345451
Molecular Formula: C12H11N7O2S
Molecular Weight: 317.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251686-61-9 |
|---|---|
| Molecular Formula | C12H11N7O2S |
| Molecular Weight | 317.33 |
| IUPAC Name | N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H11N7O2S/c1-7-18-19-9(21-7)5-15-10(20)8-6-22-12(16-8)17-11-13-3-2-4-14-11/h2-4,6H,5H2,1H3,(H,15,20)(H,13,14,16,17) |
| Standard InChI Key | NFMOBQVRQADFST-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Introduction
Molecular Composition
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Chemical Name: N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
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Core Functional Groups:
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Oxadiazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.
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Thiazole Ring: A sulfur-containing heterocyclic structure.
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Pyrimidine Group: A six-membered aromatic ring with two nitrogen atoms.
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Carboxamide Group: A functional group (-CONH2) contributing to hydrogen bonding potential.
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Molecular Formula and Weight
The molecular formula and weight are specific to the compound’s structure but are not explicitly provided in the search results.
General Synthetic Approach
The synthesis of compounds incorporating oxadiazole and thiazole rings often involves:
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Preparation of Oxadiazole Derivatives:
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Oxadiazoles are typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
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Example: Reaction of methylhydrazine with acyl chlorides or esters.
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Formation of Thiazole Derivatives:
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Thiazoles are commonly synthesized by reacting α-haloketones with thiourea or similar sulfur donors in basic conditions.
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Coupling with Pyrimidine Derivatives:
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The pyrimidine group is introduced through nucleophilic substitution or amidation reactions using pyrimidinyl amines.
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Final Amidation Step:
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The carboxamide moiety is formed by reacting an activated carboxylic acid derivative (e.g., acid chloride) with an amine group.
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Example Reaction Scheme
A representative scheme may involve:
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Synthesis of the oxadiazole intermediate.
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Coupling the oxadiazole with a thiazole derivative.
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Introduction of the pyrimidine group via nucleophilic substitution.
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Amidation to yield the final compound.
Antimicrobial Activity
Compounds containing oxadiazole and thiazole rings have demonstrated significant antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit enzyme activity.
Anticancer Potential
The inclusion of heterocyclic groups (e.g., thiazoles and pyrimidines) enhances DNA intercalation or enzyme inhibition, making such compounds promising candidates for anticancer drug development.
Analytical Characterization
To confirm the structure and purity of the compound, the following methods are typically employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and carbon (C) NMR spectra provide information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Helps determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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X-ray Crystallography:
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Used for precise determination of molecular geometry.
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